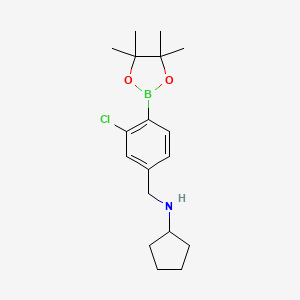

2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

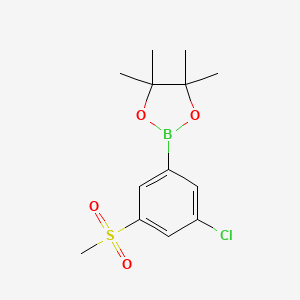

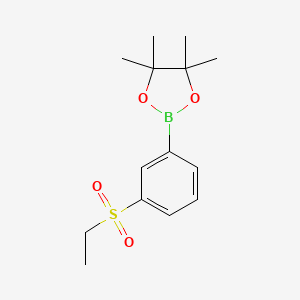

The compound “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally perceived to be sterically bulky due to the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Synthesis Analysis

Pinacol boronic esters can be synthesized through various methods. One such method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular formula of “this compound; 95%” is C18H27BClNO2. The structure of this compound would include a phenyl ring substituted with a chloro group, a boronic acid pinacol ester group, and a cyclopentylaminomethyl group.Chemical Reactions Analysis

Pinacol boronic esters are known to undergo a variety of chemical reactions. One significant reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the catalytic protodeboronation, which is paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Phenylboronic Acid Derivatives in Biosensing and Drug Delivery

Phenylboronic acids (PBAs) and their derivatives have been extensively studied for their selective binding capabilities to diols, making them pivotal in the development of electrochemical biosensors. These sensors primarily focus on glucose monitoring, leveraging the selective binding of PBAs to glucose in physiological conditions. This property is instrumental in managing conditions like diabetes, where continuous glucose monitoring is crucial for patient care. PBAs are also explored for detecting glycoproteins and other biological markers, suggesting their potential in various diagnostic applications (Anzai, 2016).

Moreover, the unique binding characteristics of phenylboronic acids have been utilized in drug delivery systems. These systems exploit the reversible covalent bonding between PBAs and biomolecules, enabling targeted delivery and controlled release of therapeutics. Such applications are particularly relevant in cancer therapy, where targeted delivery can significantly enhance treatment efficacy and reduce side effects.

Therapeutic Applications and Biological Activities

The therapeutic potentials of chlorogenic acid, a specific phenylboronic acid derivative, have been acknowledged in various studies. Chlorogenic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. It has been shown to play roles in lipid and glucose metabolism regulation, offering promising avenues for treating metabolic disorders such as obesity and diabetes. These properties underscore the potential of phenylboronic acid derivatives in developing novel therapeutics for chronic conditions (Naveed et al., 2018).

Wirkmechanismus

Target of Action

The primary target of the compound, 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, being a boronic acid derivative, plays a crucial role in this pathway .

Pharmacokinetics

The compound’s pharmacokinetics, particularly its stability in water, is influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be affected by these factors .

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the synthesis of various organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action and stability may be affected in environments with different pH levels .

Zukünftige Richtungen

The future directions in the research and application of pinacol boronic esters like “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” could involve further exploration of their synthesis methods and chemical reactions. For instance, the catalytic protodeboronation of alkyl boronic esters is not well developed and could be a potential area for future research .

Eigenschaften

IUPAC Name |

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJUQHMCWKBJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.